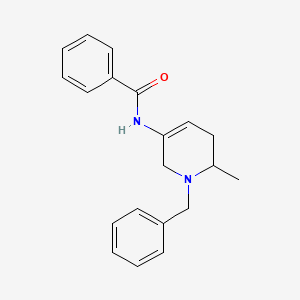

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide

Übersicht

Beschreibung

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a tetrahydropyridine ring, which is further connected to a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide typically involves the following steps:

Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-benzyl-6-methylpiperidine.

Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the tetrahydropyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydropyridine ring or the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl or benzamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridines, including N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide, exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related compounds demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, one study reported a compound with an MIC (Minimum Inhibitory Concentration) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .

- Antifungal Activity : Other derivatives have shown efficacy against fungal strains such as Candida albicans, with comparable effectiveness to established antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of this compound are also being explored:

- A study highlighted that certain tetrahydropyridine derivatives exhibited IC50 values indicating potent antiproliferative activity against cancer cell lines such as HCT116 . The presence of specific functional groups significantly influenced their efficacy.

Neuropharmacological Effects

Tetrahydropyridine derivatives are known for their neuropharmacological activities. Research has indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The unique structural characteristics of this compound may confer specific neuroprotective effects.

Wirkmechanismus

The mechanism of action of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Benzylbenzamide: Similar in structure but lacks the tetrahydropyridine ring.

N-(Phenylmethyl)benzamide: Another benzamide derivative with a different substituent pattern.

Uniqueness

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects.

Biologische Aktivität

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS Number: 1443979-52-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 1443979-52-9 |

Antiparasitic Activity

A study focused on the optimization of related compounds showed that modifications in the tetrahydropyridine structure could lead to significant changes in biological activity. For instance, the inclusion of various substituents resulted in varying degrees of antiparasitic potency (EC values ranging from 0.010 μM to higher concentrations depending on the structure) . Although direct data on this compound's antiparasitic effects are not available, its structural relatives suggest potential efficacy.

Neuroprotective Effects

The compound's structural analogs have been evaluated for neuroprotective properties against oxidative stress. Benzamide derivatives have shown varying levels of protection in neuronal cultures . The specific activity of this compound remains to be elucidated but could be inferred from related compounds that exhibit neuroprotection through histone deacetylase inhibition.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, several studies on similar compounds provide insights into their biological activities:

- Inhibition of Enzymatic Activity : Research has shown that benzamide derivatives can inhibit key enzymes involved in cancer progression. For example, certain benzamides were effective against RET kinase and demonstrated moderate to high potency in inhibiting cell proliferation .

- Antitumor Effects : Some benzamide compounds demonstrated antitumor effects in clinical settings. A cohort study indicated that patients treated with specific benzamide derivatives had prolonged survival rates .

Eigenschaften

IUPAC Name |

N-(1-benzyl-2-methyl-3,6-dihydro-2H-pyridin-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-16-12-13-19(21-20(23)18-10-6-3-7-11-18)15-22(16)14-17-8-4-2-5-9-17/h2-11,13,16H,12,14-15H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTCVLGVWGLHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(CN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.